molecular formula C16H9ClN2O4 B14370820 5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]- CAS No. 90124-89-3

5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]-

Katalognummer: B14370820
CAS-Nummer: 90124-89-3
Molekulargewicht: 328.70 g/mol
InChI-Schlüssel: NQKNUQVCYJXKBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]- is a synthetic organic compound that belongs to the oxazolone family. Oxazolones are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. This particular compound features a chlorophenyl and a nitrophenyl group, which contribute to its unique chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]- typically involves the condensation of 4-chlorobenzaldehyde with 4-nitrobenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like microwave-assisted synthesis or catalytic processes may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, the compound’s derivatives could be investigated for their potential therapeutic applications, including drug development for various diseases.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for advanced materials.

Wirkmechanismus

The mechanism of action of 5(4H)-Oxazolone, 2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylene]- involves interactions with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and chemical reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5(4H)-Oxazolone, 2-phenyl-4-[(4-nitrophenyl)methylene]-: Lacks the chlorophenyl group, resulting in different chemical properties.

  • **5(4H)-Oxazolone, 2-(4-chlorophenyl

Eigenschaften

CAS-Nummer

90124-89-3

Molekularformel

C16H9ClN2O4

Molekulargewicht

328.70 g/mol

IUPAC-Name

2-(4-chlorophenyl)-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9ClN2O4/c17-12-5-3-11(4-6-12)15-18-14(16(20)23-15)9-10-1-7-13(8-2-10)19(21)22/h1-9H

InChI-Schlüssel

NQKNUQVCYJXKBO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.